4-(3-Acetoxypropyl)phenyl Acetate
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Overview
Description
4-(3-Acetoxypropyl)phenyl Acetate is an organic compound with the molecular formula C₁₃H₁₆O₄. It is a polyphenolic compound that is isolated from fermented tea leaves
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetoxypropyl)phenyl Acetate involves several steps. One common method is the esterification of 4-(3-hydroxypropyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetoxypropyl)phenyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenolic derivatives
Scientific Research Applications
4-(3-Acetoxypropyl)phenyl Acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Biology: Investigated for its potential antioxidant activities and its role in cellular signaling pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anti-tumor effects.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 4-(3-Acetoxypropyl)phenyl Acetate involves its interaction with free radicals and metal ions. The compound acts as an antioxidant by scavenging free radicals and chelating metal ions, thereby preventing oxidative damage to cells . It also influences cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group attached to the benzene ring.
4-Hydroxyacetophenone: Contains a hydroxyl group and an acetyl group attached to the benzene ring.
4-(3-Hydroxypropyl)phenol: Similar structure but lacks the acetoxy group.
Uniqueness
4-(3-Acetoxypropyl)phenyl Acetate is unique due to its dual functional groups (acetoxy and phenolic) that confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-acetyloxyphenyl)propyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-10(14)16-9-3-4-12-5-7-13(8-6-12)17-11(2)15/h5-8H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFVKQUGHGXIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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